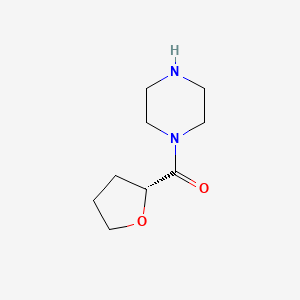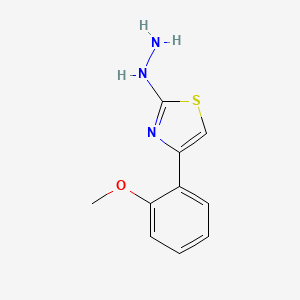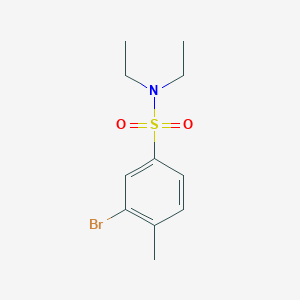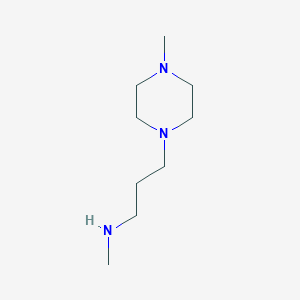
4-Methyl-1,2,3,6-tetrahydropyridine
概要
説明
4-Methyl-1,2,3,6-tetrahydropyridine, also known as MPTP, is a piperidine derivative and dopaminergic neurotoxin . It is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress . MPTP is of interest as a precursor to the neurotoxin MPP+, which causes permanent symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain .
Chemical Reactions Analysis
The metabolism of this compound has been studied . It is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress .科学的研究の応用
Chemistry and Pharmacology
4-Methyl-1,2,3,6-tetrahydropyridine (MPTP) is part of the Tetrahydropyridine (THP) group, which has been extensively studied for its synthesis and pharmacological properties. These studies have led to the creation of many drug candidates and are used in structure-activity relationship (SAR) studies. The chemistry and pharmacology of THP derivatives, including MPTP, are significant in medicinal chemistry due to their role in the development of potential therapeutic agents (Mateeva, Winfield, & Redda, 2005).
Parkinson’s Disease Research
MPTP is known for its ability to induce Parkinsonian symptoms in primates and humans. It has been instrumental in Parkinson’s Disease (PD) research, particularly in understanding the neurotoxic and neuroprotective impacts of various substances on PD. This research is crucial for developing treatments and understanding the molecular and cellular mechanisms associated with PD (Ferreira, Almeida, Tenreiro, & Quintas, 2020).
Neurotoxicity Studies
The neurotoxic properties of MPTP have been a focal point in studying the biological effects of various compounds on the brain. Investigations into the mechanism of action of MPTP and its effects on the brain, particularly the substantia nigra, have provided valuable insights into cellular mechanisms of health and disease (Langston, 1985).
Development of Animal Models
MPTP has been crucial in developing animal models of Parkinson's disease, particularly in primates. These models have been essential in assessing the efficacy and side-effects of treatments for PD and in exploring new therapeutic strategies (Bloem, Irwin, Buruma, Haan, Roos, Tetrud, & Langston, 1990).
Neurodegeneration Studies
MPTP exposure has been linked to active nerve cell degeneration in the substantia nigra of humans, providing a model for studying the ongoing process of neurodegeneration. This has implications for understanding the pathogenesis of neurodegenerative diseases (Langston, Forno, Tetrud, Reeves, Kaplan, & Karluk, 1999).
Biochemical Studies
MPTP has been studied in relation to its biochemical interactions, such as its role as a substrate for cytochrome P450 2D6 and its involvement in complex oxidative processes. These studies help understand how certain biochemical pathways are affected by neurotoxins like MPTP (Modi, Gilham, Sutcliffe, Lian, Primrose, Wolf, & Roberts, 1997).
作用機序
Target of Action
The primary target of 4-Methyl-1,2,3,6-tetrahydropyridine (MPTP) is the dopaminergic neurons in the brain, specifically in the substantia nigra . These neurons are crucial for the regulation of movement and coordination .
Pharmacokinetics
MPTP is a lipophilic compound, which allows it to cross the blood-brain barrier . Once inside the brain, it is metabolized into MPP+ by the enzyme MAO-B of glial cells
Result of Action
The result of MPTP’s action is the destruction of dopaminergic neurons in the substantia nigra of the brain . This leads to a decrease in dopamine levels, causing symptoms similar to those seen in Parkinson’s disease . The destruction of these neurons is permanent and results in motor and non-motor dysfunctions .
Action Environment
The action of MPTP can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as MAO-B, is crucial for the conversion of MPTP to MPP+ . Additionally, factors that affect the blood-brain barrier can also influence the action of MPTP.
Safety and Hazards
4-Methyl-1,2,3,6-tetrahydropyridine is considered very hazardous. All employees must be properly trained before starting work with MPTP . It is a neurotoxin that causes permanent symptoms of Parkinson’s disease . Safety data sheet recommends avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
将来の方向性
生化学分析
Biochemical Properties
4-Methyl-1,2,3,6-tetrahydropyridine is metabolized by the enzyme monoamine oxidase B, which is present in the mitochondrial outer membrane of glial cells. This metabolism converts this compound into the toxic cation 1-methyl-4-phenylpyridinium. The toxic cation then targets dopaminergic neurons, leading to neuronal death. The interaction between this compound and monoamine oxidase B is crucial for its neurotoxic effects .
Cellular Effects
This compound has profound effects on various types of cells, particularly dopaminergic neurons. It induces oxidative stress, mitochondrial dysfunction, and apoptosis in these cells. The compound disrupts cell signaling pathways, alters gene expression, and impairs cellular metabolism. These effects contribute to the degeneration of dopaminergic neurons, mimicking the cellular pathology observed in Parkinson’s disease .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 1-methyl-4-phenylpyridinium by monoamine oxidase B. The toxic cation then inhibits complex I of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. This oxidative stress damages cellular components, including lipids, proteins, and DNA, ultimately resulting in cell death. Additionally, 1-methyl-4-phenylpyridinium interferes with dopamine reuptake, further exacerbating neuronal damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, there is an acute phase characterized by rapid onset of neurotoxic effects, including oxidative stress and mitochondrial dysfunction. Over time, these effects can lead to chronic neurodegeneration and persistent motor deficits. The stability and degradation of this compound in laboratory conditions are critical factors influencing its long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses may induce mild neurotoxic effects, while higher doses can cause severe neurodegeneration and motor deficits. There is a threshold dose above which the compound’s toxic effects become pronounced. At high doses, this compound can cause significant toxicity, including widespread neuronal death and severe behavioral impairments .
Metabolic Pathways
This compound is primarily metabolized by monoamine oxidase B to form 1-methyl-4-phenylpyridinium. This metabolic pathway is critical for the compound’s neurotoxic effects. The interaction with monoamine oxidase B and the subsequent formation of the toxic cation are essential steps in the compound’s mechanism of action. Additionally, cytochrome P450 enzymes may also play a role in the metabolism of this compound .
Transport and Distribution
This compound is a lipophilic compound, allowing it to cross the blood-brain barrier and reach the central nervous system. Once inside the brain, it is distributed to various regions, including the substantia nigra, where it exerts its neurotoxic effects. The compound’s transport and distribution within cells and tissues are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
Within cells, this compound is primarily localized to mitochondria, where it interacts with monoamine oxidase B. This subcellular localization is crucial for its conversion to the toxic cation 1-methyl-4-phenylpyridinium. The compound’s mitochondrial localization also contributes to its ability to induce oxidative stress and mitochondrial dysfunction, leading to neuronal damage .
特性
IUPAC Name |
4-methyl-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-6-2-4-7-5-3-6/h2,7H,3-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGVOANXLNJMDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00411834 | |
| Record name | 4-methyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00411834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
694-50-8 | |
| Record name | 4-methyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00411834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of 4-Methyl-1,2,3,6-tetrahydropyridine in organic synthesis?
A1: this compound serves as a versatile intermediate in synthesizing various compounds, including alkaloids found in nature. One study highlights its use in creating (±)-Hippocasine and (±)-epi-Hippodamine, alkaloids found in ladybird beetles []. This synthesis leverages allylboration and intramolecular metathesis reactions. Another study demonstrates its oxidation to form 1-Formylamino-substituted Alkan-3-ones [, ].
Q2: Are there any pharmaceutical applications of this compound derivatives?
A2: Yes, derivatives of this compound have demonstrated pharmacological activity. Specifically, N-(2-Guanidinoethyl)-4-methyl-1,2,3,6-tetrahydropyridine sulfate (Guanacline) has been studied for its antihypertensive properties, particularly its effects as a sympathetic nerve blocking agent [, ].
Q3: What is the role of potassium borohydride (KBH4) in reactions involving this compound derivatives?
A3: One study focuses on synthesizing 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine and other related compounds []. Researchers compared the effectiveness of KBH4 and sodium borohydride (NaBH4) in reducing pyridinium salts to form the desired tetrahydropyridine derivatives. The study concludes that KBH4 offers several advantages over NaBH4, including lower cost, milder reaction conditions, and improved yields, especially for compounds containing nitro or cyano groups [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




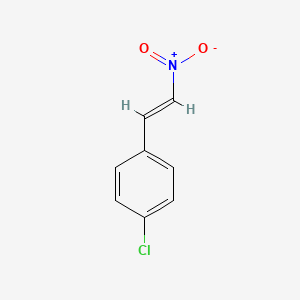
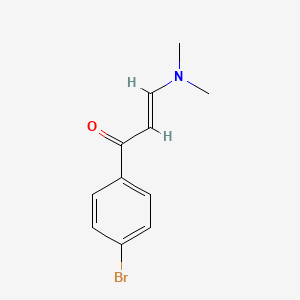
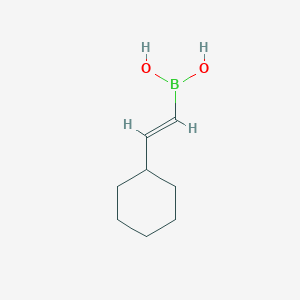
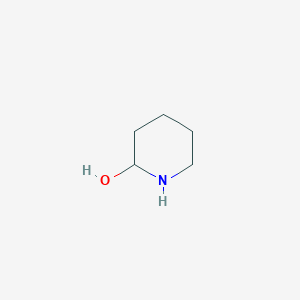
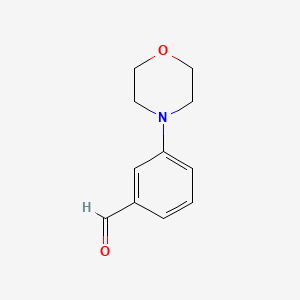
![[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol](/img/structure/B1352362.png)
